molecular formula C20H20N4O3S B2599477 [6-Morpholino-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone CAS No. 303147-55-9

[6-Morpholino-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone

Cat. No.: B2599477
CAS No.: 303147-55-9
M. Wt: 396.47
InChI Key: YHWWKRCQPVDEBT-UHFFFAOYSA-N
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Description

[6-Morpholino-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone is a heterocyclic compound featuring a pyrimidine core substituted with a morpholino group at position 6, a 2-pyridinyl group at position 2, and a phenyl sulfone moiety at the 4-position methyl group. The morpholino group (a six-membered ring containing oxygen and nitrogen) contributes to solubility and hydrogen-bonding capacity, while the phenyl sulfone enhances electron-withdrawing properties and stability .

Properties

IUPAC Name

4-[6-(benzenesulfonylmethyl)-2-pyridin-2-ylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c25-28(26,17-6-2-1-3-7-17)15-16-14-19(24-10-12-27-13-11-24)23-20(22-16)18-8-4-5-9-21-18/h1-9,14H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWWKRCQPVDEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2)CS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-Morpholino-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the pyridine ring and the morpholine group. The final step involves the sulfonation of the phenyl group to form the phenyl sulfone moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity standards for pharmaceutical and industrial applications .

Chemical Reactions Analysis

Types of Reactions

[6-Morpholino-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under controlled conditions to achieve specific substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[6-Morpholino-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [6-Morpholino-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites and modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes, which are critical for understanding its therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share structural motifs with the target molecule but differ in substituents, oxidation states, or ring systems:

[6-Phenoxy-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone (CAS 303147-08-2)
  • Key Differences: Replaces the morpholino group with a phenoxy (C₆H₅O–) substituent.
  • Implications: The phenoxy group is less polar than morpholino, reducing solubility in polar solvents. Electron-withdrawing effects of the sulfone are retained, but steric hindrance may differ due to the planar phenoxy group vs. the three-dimensional morpholino ring.
  • Data : Molecular weight = 403.5 g/mol; Formula = C₂₂H₁₇N₃O₃S .
4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine
  • Key Differences : Features a methyl sulfone (CH₃SO₂–) instead of phenyl sulfone and a 4-chlorophenylthio group at position 3.
  • Implications: Methyl sulfone may increase metabolic stability compared to phenyl sulfone.
Morpholine, 4-[6-[[(4-chlorophenyl)sulfinyl]methyl]-2-phenyl-4-pyrimidinyl]
  • Key Differences : Sulfoxide (SO) instead of sulfone (SO₂) and a 4-chlorophenyl substituent.
  • Implications :
    • Sulfoxide’s intermediate oxidation state may lead to redox activity absent in the fully oxidized sulfone.
    • Molecular weight = 413.92 g/mol; Formula = C₂₁H₂₀ClN₃O₂S .
4-[6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinyl]morpholine
  • Key Differences : Substitutes 2-pyridinyl with 4-pyridinyl and replaces phenyl sulfone with phenyl sulfide (S– instead of SO₂–).
  • Implications: Sulfide’s lower oxidation state increases susceptibility to oxidation. Density = 1.31 g/cm³; pKa = 3.51 .

Physicochemical and Reactivity Comparisons

Table 1: Key Properties of Analogues
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Oxidation State of S
Target Compound C₂₆H₂₃N₃O₃S* ~445.5 (calculated) Morpholino, phenyl sulfone +4 (sulfone)
[6-Phenoxy-...]methyl phenyl sulfone C₂₂H₁₇N₃O₃S 403.5 Phenoxy, phenyl sulfone +4
4-[(4-Chlorophenyl)sulfanyl]-... C₁₈H₁₄ClN₃O₂S₂ 403.9 Methyl sulfone, 4-chlorophenylthio +4 (sulfone)
Morpholine, 4-[6-[[(4-ClPh)sulfinyl]methyl]-... C₂₁H₂₀ClN₃O₂S 413.92 Sulfinyl, 4-chlorophenyl +2 (sulfoxide)

*Calculated based on structural similarity to and .

Reactivity Insights :
  • Steric Effects : Phenyl sulfones (e.g., target compound) exhibit greater steric hindrance than methyl sulfones, slowing bromine addition reactions due to shielding by the aromatic ring .
  • Electronic Effects : Sulfones stabilize adjacent carbocations more effectively than sulfides or sulfoxides, influencing reaction pathways in synthesis .

Biological Activity

The compound [6-Morpholino-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone (CAS: 303147-61-7) is a complex organic molecule with potential biological activity, particularly in the realm of medicinal chemistry. Its structure comprises a morpholine ring, pyridine, and pyrimidine moieties, along with a phenyl sulfone group, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound based on diverse research findings, including case studies and data tables.

The chemical properties of this compound are summarized in the following table:

PropertyValue
Molecular FormulaC20H20N4O3S
Molar Mass364.46 g/mol
Density1.31 g/cm³ (predicted)
Boiling Point521.8 °C (predicted)
pKa3.51 (predicted)

Anticancer Activity

Recent studies have investigated the anticancer potential of related compounds, particularly those with similar structural frameworks. For instance, compounds featuring pyrimidine and pyridine rings have demonstrated significant antiproliferative effects against various cancer cell lines. A study reported that certain derivatives exhibited IC50 values in the low micromolar range against HCT116 and OVCAR-8 cell lines, suggesting that modifications in these structural components can enhance biological activity .

Kinase Inhibition

The compound's structural analogs have been evaluated for their kinase inhibitory properties. For example, inhibitors targeting the Akt1 kinase have shown promising results in reducing tumor growth in vivo by approximately 42% when administered at specific dosages . The presence of the morpholine and pyrimidine groups is believed to facilitate binding to the ATP site of kinases, enhancing their inhibitory effects.

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest at various phases, particularly in MCF7 breast cancer cells .
  • Apoptosis Induction : Compounds with similar structures have been noted to promote apoptosis in cancer cells through activation of intrinsic pathways.
  • Hydrogen Bonding : The morpholine unit can form hydrogen bonds with target proteins, potentially stabilizing interactions that lead to inhibition of key enzymatic functions .

Case Studies

  • In Vivo Studies : A compound structurally related to this compound was tested in rats, demonstrating an oral bioavailability of 52.5% at a dosage of 10 mg/kg. This suggests favorable absorption characteristics relevant for therapeutic applications .
  • Crystal Structure Analysis : X-ray crystallography has revealed critical insights into the molecular interactions and conformational attributes of related sulfonamide compounds. These studies indicate that the spatial arrangement of functional groups is crucial for biological efficacy .

Q & A

Q. Advanced

  • Pyrimidine modifications : Replace the 2-pyridinyl group with electron-deficient aromatics (e.g., pyrazine) to enhance π-π stacking with kinase targets .
  • Sulfone substituents : Introduce para-electron-withdrawing groups (e.g., -CF3_3) to improve metabolic stability .
  • Morpholino replacement : Test thiomorpholine or piperidine analogs to modulate solubility and target affinity .
    Validate changes via in silico ADMET prediction (e.g., SwissADME) and pharmacokinetic profiling (e.g., plasma half-life in rodent models) .

What analytical challenges arise in quantifying this compound in biological matrices?

Q. Advanced

  • LC-MS/MS optimization : Use a C18 column (2.6 µm, 100 Å) with mobile phase (0.1% formic acid in acetonitrile/water). Monitor transitions for the parent ion (e.g., m/z 450 → 156 for sulfone cleavage) .
  • Matrix effects : Mitigate ion suppression via protein precipitation (acetonitrile) or SPE (HLB cartridges) .
  • Stability assays : Assess photodegradation (ICH Q1B guidelines) and hydrolytic stability at pH 1.2–7.4 .

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